molecular formula C14H18N2O2S B2912073 4-Cyano-N-(2-methoxy-4-methylsulfanylbutyl)benzamide CAS No. 2310226-41-4

4-Cyano-N-(2-methoxy-4-methylsulfanylbutyl)benzamide

Cat. No.: B2912073
CAS No.: 2310226-41-4
M. Wt: 278.37
InChI Key: DVEPKCDRLHXHKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyano-N-(2-methoxy-4-methylsulfanylbutyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyano group (-CN) attached to the benzene ring, along with a methoxy group (-OCH3) and a methylsulfanyl group (-SCH3) on the butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-N-(2-methoxy-4-methylsulfanylbutyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-cyanobenzoic acid with an appropriate amine under acidic or basic conditions.

    Introduction of the Butyl Chain: The butyl chain with the methoxy and methylsulfanyl groups can be introduced through a series of alkylation and substitution reactions. For instance, 2-methoxy-4-methylsulfanylbutylamine can be synthesized separately and then coupled with the benzamide core.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-N-(2-methoxy-4-methylsulfanylbutyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Cyano-N-(2-methoxy-4-methylsulfanylbutyl)benzamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: Used in the development of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyano-N-(2-methoxyethyl)benzamide
  • 4-Cyano-N-(2-methylsulfanylbutyl)benzamide
  • 4-Cyano-N-(2-methoxybutyl)benzamide

Uniqueness

4-Cyano-N-(2-methoxy-4-methylsulfanylbutyl)benzamide is unique due to the presence of both methoxy and methylsulfanyl groups on the butyl chain. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-cyano-N-(2-methoxy-4-methylsulfanylbutyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-18-13(7-8-19-2)10-16-14(17)12-5-3-11(9-15)4-6-12/h3-6,13H,7-8,10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVEPKCDRLHXHKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCSC)CNC(=O)C1=CC=C(C=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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